molecular formula C12H15Cl2N3O B2997275 (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride CAS No. 2195876-97-0

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride

Cat. No.: B2997275
CAS No.: 2195876-97-0
M. Wt: 288.17
InChI Key: MFERHQVNNDFHSG-UHFFFAOYSA-N
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Description

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a 4-methoxyphenyl group and an amine group, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrimidine derivative with a boronic acid derivative of 4-methoxyphenyl under palladium-catalyzed conditions. The resulting intermediate is then further reacted with an amine source to introduce the amine group, followed by acidification to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters such as temperature, pressure, and reagent concentrations is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Alkylated, amino-substituted, or hydroxyl-substituted pyrimidines.

Scientific Research Applications

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The pyrimidine ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 6-(4-Methoxyphenyl)pyrimidine-2,4-diamine: This compound has an additional amine group on the pyrimidine ring, which can affect its reactivity and biological activity.

  • 4-Methoxyphenol: A simpler phenolic compound that lacks the pyrimidine ring but shares the methoxyphenyl group.

  • 6-[(4-Methoxyphenyl)methyl]-1,3-benzodioxol-5-ol: This compound contains a benzodioxole ring instead of the pyrimidine ring, leading to different chemical properties and applications.

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Properties

IUPAC Name

[6-(4-methoxyphenyl)pyrimidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.2ClH/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12;;/h2-6,8H,7,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFERHQVNNDFHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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